molecular formula C28H26N4O3S B2526359 2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 892384-49-5

2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2526359
CAS No.: 892384-49-5
M. Wt: 498.6
InChI Key: WWLNTNUASDGFJJ-UHFFFAOYSA-N
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Description

2-{[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C28H26N4O3S and its molecular weight is 498.6. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis and Reactivity

Research into heterocyclic compounds has demonstrated the versatility of pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl derivatives in the synthesis of complex heterocyclic structures. These compounds are obtained through reactions involving activated nitriles and demonstrate significant reactivity, leading to a variety of functionalized heterocycles. The study by Elian, Abdelhafiz, and Abdelreheim (2014) explored the synthesis of new thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine derivatives, showcasing the compound's role in heterocyclic chemistry and its potential for further functionalization into diverse heterocyclic systems (Elian, Abdelhafiz, & Abdelreheim, 2014).

Coordination Complexes and Antioxidant Activity

The ability of pyrazole-acetamide derivatives to form coordination complexes with metal ions like Co(II) and Cu(II) highlights another application of these compounds in the field of coordination chemistry. Chkirate et al. (2019) synthesized novel coordination complexes that demonstrated significant antioxidant activity, underlining the potential of these compounds in the development of antioxidant agents (Chkirate et al., 2019).

Anticancer Activity

Compounds related to 2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide have been investigated for their anticancer properties. Al-Sanea et al. (2020) attached different aryloxy groups to the pyrimidine ring in 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide, leading to compounds that inhibited cancer cell growth in several cancer cell lines, showcasing the potential therapeutic applications of these compounds (Al-Sanea et al., 2020).

Chemoselective Acetylation

The chemoselective acetylation of aminophenols to N-(2-hydroxyphenyl)acetamide, an intermediate for the synthesis of antimalarial drugs, demonstrates the applicability of these compounds in medicinal chemistry. Magadum and Yadav (2018) investigated the use of different acyl donors for the chemoselective monoacetylation of the amino group of 2-aminophenol, emphasizing the compound's role in drug synthesis processes (Magadum & Yadav, 2018).

Properties

IUPAC Name

2-[[11-(hydroxymethyl)-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O3S/c1-16-7-9-19(10-8-16)26-31-27-23(12-22-20(14-33)13-29-18(3)25(22)35-27)28(32-26)36-15-24(34)30-21-6-4-5-17(2)11-21/h4-11,13,33H,12,14-15H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWLNTNUASDGFJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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